Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

nAChR ligand design positional isomer SAR hydrogen bond acceptor topology

Triple-differentiation pyrrolidinyl-ethanone filling the para-pyridyl + 3,4-dimethoxyphenyl + racemic pyrrolidine cell in nAChR SAR matrices. XLogP 2.1 & 5 H-bond acceptors provide the mid-lipophilicity, maximal-HBA reference point for benchmarking ADME/potency trends against ethoxy (CAS 2034328-55-5) and m-tolyl (CAS 2034328-65-7) analogs. Racemic mixture enables chiral resolution followed by head-to-head eutomer/distomer profiling without separate asymmetric syntheses. Validates computational docking models; scaffold documented in patent nAChR modulation with IC50 range 22 nM to >10,000 nM.

Molecular Formula C19H22N2O4
Molecular Weight 342.395
CAS No. 2034249-30-2
Cat. No. B2613618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
CAS2034249-30-2
Molecular FormulaC19H22N2O4
Molecular Weight342.395
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=NC=C3)OC
InChIInChI=1S/C19H22N2O4/c1-23-17-4-3-14(11-18(17)24-2)12-19(22)21-10-7-16(13-21)25-15-5-8-20-9-6-15/h3-6,8-9,11,16H,7,10,12-13H2,1-2H3
InChIKeyOOWQMRYVJHOUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034249-30-2) – Compound Class & Procurement Baseline


2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034249-30-2) is a synthetic small molecule comprising a pyrrolidine core bearing a pyridin-4-yloxy substituent at the 3-position and a 3,4-dimethoxyphenylacetyl group on the ring nitrogen [1]. Its molecular formula is C19H22N2O4 with a molecular weight of 342.4 g/mol and a computed XLogP3 of 2.1 [1]. The compound belongs to the 3-pyrrolidinyloxy-pyridyl ether chemotype, a scaffold explored in patent literature for modulation of nicotinic acetylcholine receptors (nAChRs) and neurotransmitter release [3]. Available physicochemical descriptors include a topological polar surface area (TPSA) of 60.9 Ų, 5 hydrogen bond acceptor sites, 0 hydrogen bond donors, and 6 rotatable bonds [1], placing it within drug-like chemical space amenable to CNS-targeted probe development [2].

Why In-Class Pyrrolidinyl-Ethanone Analogs Fail as Drop-In Replacements for CAS 2034249-30-2


The 3-pyrrolidinyloxy-pyridyl ether scaffold is exquisitely sensitive to the position of the pyridyl nitrogen, with published nAChR binding data demonstrating that IC50 values for α4β2 receptor subtypes span over 450-fold (22 nM to >10,000 nM) depending solely on pyridine substitution pattern and azacycle ring size [1]. Within the pyrrolidinyl-ethanone subseries bearing a conserved 3-(pyridin-4-yloxy)pyrrolidine core, variation of the N-acyl substituent—from ethoxy (CAS 2034328-55-5) to m-tolyl (CAS 2034328-65-7) to 3,4-dimethoxyphenyl (CAS 2034249-30-2)—introduces differential hydrogen-bonding capacity, lipophilicity, and steric bulk that directly impact target engagement and pharmacokinetic behavior [2]. Consequently, compounds within this chemotype cannot be presumed interchangeable for SAR campaigns or biological probe studies without empirical validation of each substituent's contribution to potency, selectivity, and ADME properties [3].

Product-Specific Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone


Pyridin-4-yloxy vs. Pyridin-3-yloxy Positional Isomerism: Hydrogen Bond Acceptor Geometry

The 4-pyridyl attachment in CAS 2034249-30-2 positions the pyridine nitrogen para to the ether linkage, yielding a 5 hydrogen bond acceptor count (HBA=5) with a TPSA of 60.9 Ų [1]. In contrast, a hypothetical 3-pyridyl positional isomer would present the nitrogen at a meta orientation, altering the spatial vector of the lone pair and predicted hydrogen-bonding geometry [2]. Patent data from the 3-pyrrolidinyloxy-pyridyl ether series demonstrate that pyridine nitrogen position (2-, 3-, or 4-substitution) produces IC50 shifts exceeding 100-fold at the α4β2 nAChR, confirming that positional isomerism is a critical determinant of target affinity [3]. While direct head-to-head potency data for CAS 2034249-30-2 vs. its 3-pyridyl isomer are not publicly available, the computed property divergence combined with class-level SAR provides a rational basis for selection of the 4-pyridyl isomer when para-oriented hydrogen bond acceptor geometry is required.

nAChR ligand design positional isomer SAR hydrogen bond acceptor topology

3,4-Dimethoxyphenyl vs. Ethoxy N-Acyl Substituent: Lipophilicity and Aromatic Surface Area

CAS 2034249-30-2 bears a 3,4-dimethoxyphenylacetyl N-acyl group (XLogP3=2.1, TPSA=60.9 Ų, MW=342.4) [1], whereas its closest commercially catalogued analog, 2-ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034328-55-5), carries an ethoxyacetyl substituent with a lower molecular weight (MW=250.3) and reduced aromatic surface area (0 aromatic rings in the N-acyl region vs. 1 aromatic ring) [2]. Computed XLogP3 for CAS 2034328-55-5 is predicted to be lower (~0.8–1.2) based on the absence of the dimethoxyphenyl ring, resulting in a XLogP3 differential of approximately 0.9–1.3 log units [3]. The 3,4-dimethoxyphenyl group also contributes 2 additional hydrogen bond acceptors (the methoxy oxygens) that are absent in the ethoxy analog, providing additional opportunities for target hydrogen bonding or steric modulation of binding site occupancy [1]. This dimensional difference is non-trivial for blood-brain barrier penetration predictions, where CNS drug-like space typically favors compounds with TPSA <90 Ų and XLogP3 in the 1–4 range [4].

lipophilicity optimization CNS drug design N-acyl substituent SAR

3,4-Dimethoxyphenyl vs. m-Tolyl N-Acyl Substituent: Hydrogen Bond Acceptor Differential for Target Engagement

CAS 2034249-30-2 (3,4-dimethoxyphenyl; HBA=5) [1] and 1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone (CAS 2034328-65-7; m-tolyl; predicted HBA=3, XLogP3 higher) share an identical 3-(pyridin-4-yloxy)pyrrolidine core but diverge at the N-acyl aryl group . The dimethoxyphenyl motif introduces two methoxy oxygen atoms capable of acting as hydrogen bond acceptors, whereas the m-tolyl group provides only hydrophobic methyl substitution. This structural difference translates to a computed HBA differential of +2 (5 vs. 3) and a TPSA differential of approximately +9.1 Ų for CAS 2034249-30-2 [1]. In the context of nAChR modulator patent SAR, the presence of additional H-bond acceptors on the aryl ring has been associated with altered binding kinetics and subtype selectivity profiles [2]. While direct comparative IC50 data for this specific pair are unavailable, the HBA differential is a quantifiable, structure-based parameter that directly informs pharmacophore model construction and virtual screening campaign design.

H-bond acceptor pharmacophore substituent SAR CNS receptor binding

Pyridin-4-yloxy vs. Pyrimidin-2-yloxy Heteroaryl Ether: Basicity and Coordination Chemistry

CAS 2034249-30-2 features a pyridin-4-yloxy ether (pyridine pKa of conjugate acid ≈ 5.2), whereas the structurally related 2-(3,4-dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034473-76-0) employs a pyrimidin-2-yloxy group (pyrimidine pKa ≈ 1.3 for the conjugate acid) [1][2]. The pyridine nitrogen in CAS 2034249-30-2 is significantly more basic (ΔpKa ≈ +3.9 units), which translates to a higher fraction of protonated species at physiological pH (pH 7.4) and potentially stronger hydrogen bond acceptor capability [3]. Furthermore, the 4-pyridyl nitrogen presents a sterically accessible lone pair for metal coordination or salt bridge formation, whereas the pyrimidin-2-yloxy group encumbers the nitrogen atoms between two ring positions, altering coordination geometry [1]. In the broader pyrrolidinyl ether chemotype, heteroaryl basicity has been shown to modulate both receptor binding kinetics and off-target profiles [4].

heteroaryl ether chemotype basicity modulation metal coordination

Computed Drug-Likeness Profile: Alignment with CNS Lead-Like Chemical Space

CAS 2034249-30-2 exhibits computed physicochemical properties broadly consistent with CNS drug-like space: MW = 342.4 g/mol, XLogP3 = 2.1, TPSA = 60.9 Ų, HBD = 0, HBA = 5, and rotatable bonds = 6 [1]. Under the CNS MPO (Multiparameter Optimization) scoring framework, these values generate a desirability score of approximately 4.8–5.2 out of 6 (estimated), placing the compound in a favorable region for CNS penetration [2]. By comparison, the pyrimidin-2-yloxy analog (CAS 2034473-76-0) shares the same MW and TPSA but carries a less basic heteroaryl nitrogen, while the ethoxy analog (CAS 2034328-55-5) falls in a lower MW/XLogP3 regime (<300 g/mol, XLogP3 <1.5) that may limit passive CNS permeability [3]. The combination of moderate lipophilicity (XLogP3 2.1), zero hydrogen bond donors, and a TPSA well below the 90 Ų threshold for brain penetration makes CAS 2034249-30-2 a rationally selected scaffold for CNS probe development, differentiated from both more polar and more lipophilic analogs [4].

drug-likeness CNS MPO score lead-like properties

Chiral Undefined Stereocenter: Chromatographic and Biological Implications vs. Achiral Analogs

CAS 2034249-30-2 contains one undefined atom stereocenter at the 3-position of the pyrrolidine ring (Undefined Atom Stereocenter Count = 1, Defined Atom Stereocenter Count = 0) [1]. The compound is supplied as a racemic mixture or with unspecified enantiomeric composition from commercial sources . In contrast, close analogs such as 2-ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034328-55-5) are also reported as racemic in standard catalogs [2]. The pyrrolidine 3-substitution stereochemistry has been demonstrated in patent literature to impact nAChR binding; for example, (R)- and (S)-3-pyrrolidinyloxy-pyridyl ethers exhibit differential IC50 values at α4β2 and α7 nAChR subtypes, with enantiomeric selectivity ratios of 2- to 10-fold reported in certain subseries [3]. For procurement decisions, the racemic nature of CAS 2034249-30-2 implies that chiral resolution (via chiral HPLC or SFC) may be required for enantioselective SAR studies, representing both a practical consideration and an opportunity to access two distinct pharmacological entities from a single procurement.

stereochemistry chiral separation enantiomer-specific pharmacology

Optimal Research & Procurement Scenarios for 2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034249-30-2)


CNS Nicotinic Acetylcholine Receptor (nAChR) Probe Development

The 3-pyrrolidinyloxy-pyridyl ether scaffold, of which CAS 2034249-30-2 is a member, has been explicitly claimed in patent literature for modulating nicotinic acetylcholine receptors, with demonstrated IC50 values spanning 22 nM to >10,000 nM depending on pyridine and azacycle substitution [1]. The compound's moderate XLogP3 (2.1), zero H-bond donors, and TPSA of 60.9 Ų align with CNS drug-like space, making it a suitable starting scaffold for α4β2 or α7 nAChR subtype-selective ligand design [2]. The 3,4-dimethoxyphenyl N-acyl group provides additional methoxy H-bond acceptors that can be exploited in pharmacophore-guided optimization, while the undefined pyrrolidine stereocenter offers the opportunity to resolve and separately profile enantiomers for differential nAChR subtype activity [3]. Researchers should procure this compound when seeking a pyridin-4-yloxy (para-nitrogen) variant with an aromatic-rich N-acyl substituent for CNS receptor binding campaigns.

Structure-Activity Relationship (SAR) Expansion of Pyrrolidinyl-Ethanone Libraries

CAS 2034249-30-2 occupies a specific position in the pyrrolidinyl-ethanone chemical space defined by three variable regions: heteroaryl ether (pyridin-4-yloxy), N-acyl substituent (3,4-dimethoxyphenyl), and pyrrolidine stereochemistry (racemic 3-substituted) [1]. When constructing a matrix SAR library, this compound fills the cell corresponding to 'para-pyridyl + dimethoxyphenyl + racemic pyrrolidine,' complementing entries such as the pyrimidin-2-yloxy analog (CAS 2034473-76-0), the ethoxy analog (CAS 2034328-55-5), and the m-tolyl analog (CAS 2034328-65-7) [2]. Its computed properties—particularly the 5 H-bond acceptor count and XLogP3 of 2.1—allow systematic exploration of how incremental changes in HBA count and lipophilicity affect target potency, selectivity, and ADME parameters across a congeneric series [3]. Procurement of CAS 2034249-30-2 is strategically justified when the SAR matrix requires a compound with an intermediate lipophilicity profile and maximal H-bond acceptor functionality relative to available comparators.

Enantioselective Pharmacology via Chiral Resolution of a Racemic Pyrrolidine Scaffold

The undefined stereocenter at the pyrrolidine 3-position in CAS 2034249-30-2 (racemic mixture as supplied) [1] presents an opportunity for chiral chromatographic resolution followed by parallel pharmacological evaluation of the (R)- and (S)-enantiomers [2]. Patent SAR from the broader 3-pyrrolidinyloxy-pyridyl ether series indicates that enantiomeric potency differentials of 2- to 10-fold are observed at nAChR subtypes, with the active enantiomer (eutomer) often exhibiting both enhanced affinity and reduced off-target activity [3]. For medicinal chemistry groups conducting enantiomer-specific lead optimization, CAS 2034249-30-2 serves as a productive starting point: a single procurement yields both enantiomers post-resolution, enabling head-to-head pharmacological comparison without requiring separate asymmetric syntheses. This scenario is particularly relevant when the target binding site exhibits stereochemical discrimination, a common feature of neurotransmitter receptor orthosteric pockets.

Computational Chemistry and Pharmacophore Model Validation

The well-defined computed property set of CAS 2034249-30-2—including XLogP3 (2.1), TPSA (60.9 Ų), exact mass (342.15795719 Da), and 5 hydrogen bond acceptor sites [1]—makes it suitable as a validation compound for computational pharmacophore models targeting CNS receptors [2]. When compared to the ethoxy analog (lower lipophilicity, fewer HBA) and the m-tolyl analog (higher lipophilicity, fewer HBA), CAS 2034249-30-2 provides a mid-range reference point for testing whether in silico models can accurately rank-order compounds by predicted binding affinity or CNS penetration [3]. Its single undefined stereocenter also allows assessment of whether docking algorithms correctly predict enantiomer binding poses when the resolved enantiomers are subsequently tested . Computational chemistry groups should select this compound as a 'calibration standard' within pyrrolidinyl-ethanone chemical space, leveraging its intermediate physicochemical profile to benchmark model predictivity.

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.